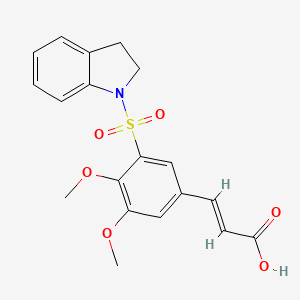

![molecular formula C22H17N5O2S B2387317 N-甲基-N-(1-苯基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)苯磺酰胺 CAS No. 896817-18-8](/img/structure/B2387317.png)

N-甲基-N-(1-苯基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

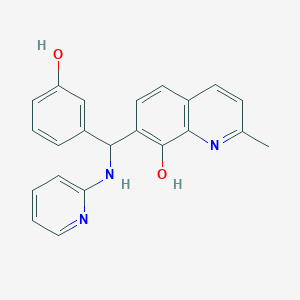

“N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of this compound involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield of the reaction was 60%, and the melting point was 250–252°C .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a nitrogenous heterocyclic moiety . This core is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution . The reaction involves the use of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine, different amines, and triazole-2-thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 250–252°C . The IR spectrum shows peaks at 1640 cm^-1 (CO, amide), 2910 cm^-1 (C–H), and 3315 cm^-1 (NH, amide) .作用机制

Target of Action

The primary target of N-Methyl-N-{1-Phenyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-yl}Benzenesulfonamide is the A2B adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B subtype is known to play a significant role in various physiological and pathological conditions, including tumors and ischemia .

Mode of Action

The compound interacts with its target, the A2B adenosine receptor, by binding to it . This interaction can lead to various changes in the cellular environment, including the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors subsequently influence angiogenesis, a major mechanism for tumor growth regulation .

Biochemical Pathways

The compound’s interaction with the A2B adenosine receptor affects several biochemical pathways. For instance, it can regulate angiogenic factors, influencing the angiogenesis pathway . Additionally, the compound has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein , indicating its influence on apoptosis pathways.

Result of Action

The compound’s action results in several molecular and cellular effects. It has been found to exhibit potent anti-tumor activity against various cancer cell lines . It also shows the ability to intercalate DNA , which can disrupt the normal functioning of cells. Furthermore, it influences the expression of various proteins involved in apoptosis, promoting cell death in cancer cells .

实验室实验的优点和局限性

One advantage of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is that it can be easily synthesized in the laboratory, making it readily available for research purposes. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

未来方向

There are several potential future directions for research involving N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide. One area of interest is in developing more potent and selective inhibitors of AKT, which could lead to more effective cancer therapies. Another potential direction is in studying the use of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide in humans, which could lead to its eventual use in clinical settings.

合成方法

The synthesis of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-chlorobenzenesulfonyl chloride with N-methyl-1,2,4-triazole-3-amine. This reaction produces N-methyl-N-(2-chlorobenzenesulfonyl)-1,2,4-triazole-3-amine, which is then reacted with 2-aminobenzoic acid to form N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide.

科学研究应用

药物发现

1,2,3-三唑是该化合物结构的一部分,在药物发现中有着广泛的应用 . 它们是一种特权结构基序,在学术界和工业界都受到了极大的关注 .

有机合成

1,2,3-三唑也用于有机合成 . 它们具有很高的化学稳定性和强偶极矩,使其在各种合成过程中非常有用 .

聚合物化学

由于存在 1,2,3-三唑,该化合物可用于聚合物化学 . 这些结构可以促进具有独特性能的新型聚合物的开发 .

超分子化学

1,2,3-三唑在超分子化学中有着应用 . 它们可用于构建具有特定性能的复杂结构 .

生物偶联

该化合物可用于生物偶联 . 这涉及将两个生物分子连接在一起,这在各种生物学应用中非常有用 .

化学生物学

1,2,3-三唑用于化学生物学 . 它们可用于研究生物系统并促进新型生物工具的开发 .

荧光成像

该化合物可用于荧光成像 . 这可以帮助可视化生物结构和过程 .

抗菌活性

三唑并[4,3-a]吡嗪衍生物与所述化合物类似,已显示出抗菌活性 . 一些化合物对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌菌株均表现出中等至良好的抗菌活性 .

属性

IUPAC Name |

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h2-15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISGUYQMCCRXGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387234.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2387238.png)

![3-[chloro(difluoro)methyl]-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2387243.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride](/img/structure/B2387245.png)

![3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387247.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2387248.png)

![Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-](/img/structure/B2387255.png)

![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2387256.png)